molecular formula C25H23N3O3S2 B2851236 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide CAS No. 864859-61-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide

Cat. No.: B2851236
CAS No.: 864859-61-0
M. Wt: 477.6
InChI Key: QLENWQVRHDLTJU-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied for their potential anti-tubercular activity . The compound also contains a tetrahydrothieno[2,3-c]pyridine moiety, which is a bicyclic structure containing a pyridine ring fused to a thiophene ring. This structure is part of a larger class of compounds known as heterocyclic compounds, which are often bioactive and are commonly found in pharmaceutical drugs.


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific substituents present on the benzothiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting COX enzymes, the compound reduces the production of these molecules, thereby alleviating symptoms associated with their overproduction .

Result of Action

The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins and thromboxanes. This can lead to a reduction in inflammation, pain, and fever. In vitro studies have shown that similar compounds exhibit significant anti-inflammatory activity .

Future Directions

The development of new benzothiazole derivatives and their potential applications in medicine, particularly as anti-tubercular agents, is a promising area of research .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16(29)28-13-11-18-21(15-28)33-25(23(18)24-26-19-9-5-6-10-20(19)32-24)27-22(30)12-14-31-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENWQVRHDLTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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